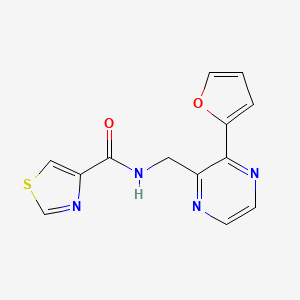

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide

Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide is a heterocyclic compound featuring a pyrazine core substituted with a furan-2-yl group at the 3-position, linked via a methylene bridge to a thiazole-4-carboxamide moiety. This structure combines electron-rich (furan) and electron-deficient (pyrazine) aromatic systems, which may enhance its binding versatility in biological systems.

Properties

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S/c18-13(10-7-20-8-17-10)16-6-9-12(15-4-3-14-9)11-2-1-5-19-11/h1-5,7-8H,6H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEBDWASMAUUHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=CSC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide typically involves multi-step reactions. One common method includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Formation of the Pyrazine Ring: The pyrazine ring is often formed through condensation reactions involving diamines and diketones.

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Coupling Reactions: The final step involves coupling the furan, pyrazine, and thiazole rings through various coupling agents and conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

Reduction: The pyrazine ring can be reduced to form dihydropyrazines using reducing agents like sodium borohydride.

Substitution: The thiazole ring can undergo nucleophilic substitution reactions, especially at the carbon adjacent to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: Formation of furanones.

Reduction: Formation of dihydropyrazines.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide can be synthesized through various methods involving the reaction of thiazole derivatives with furan and pyrazine moieties. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structural integrity and purity of the synthesized compounds .

Biological Activities

The compound exhibits a broad spectrum of biological activities:

Antimicrobial Activity

Studies have demonstrated that thiazole-based compounds, including this compound, possess significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains and fungi, indicating their potential as antimicrobial agents .

Anticancer Properties

Recent research highlights the anticancer potential of this compound. In vitro studies have reported promising antiproliferative effects against human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate). Molecular docking studies suggest that these compounds may target vascular endothelial growth factor receptor 2 (VEGFR-2), a critical player in tumor angiogenesis .

Antioxidant Activity

N-(1,3,4-thiadiazol-2-yl)furan derivatives have been evaluated for their antioxidant properties. These compounds demonstrated significant free radical scavenging abilities, which are crucial for mitigating oxidative stress-related diseases .

Case Study 1: Antiproliferative Activity

In a study focusing on a series of thiazole derivatives, compounds were synthesized under microwave irradiation conditions to enhance yield and reaction rates. The antiproliferative activity was assessed using the MTT assay, revealing that several derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of various thiazole derivatives against pathogenic microorganisms revealed that certain compounds displayed notable bactericidal and fungicidal activities. The results indicated that modifications in the thiazole structure significantly influenced biological activity, thus guiding future synthesis for enhanced efficacy .

Summary of Findings

The applications of this compound extend across several domains in medicinal chemistry:

| Application | Activity Type | Notable Findings |

|---|---|---|

| Antimicrobial | Bactericidal/Fungicidal | Effective against multiple pathogens |

| Anticancer | Antiproliferative | Targeting VEGFR-2 with significant activity against cancer cell lines |

| Antioxidant | Free Radical Scavenging | Demonstrated strong antioxidant potential |

Mechanism of Action

The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide involves its interaction with various molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological pathways.

Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Conversely, phenylpropyl (CAS 1234862-94-2) and methylpyridinyl () groups may favor membrane permeability due to increased hydrophobicity .

- Electronic Effects : Pyrazine’s electron-deficient nature (vs. pyridine or isoxazole) could enhance interactions with electron-rich biological targets, such as kinases or GPCRs .

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a furan moiety, and a pyrazine derivative, contributing to its diverse biological properties. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including resistant pathogens.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 µg/mL | Not specified |

| Escherichia coli | 0.5 µg/mL | Not specified |

| Klebsiella pneumoniae | 0.75 µg/mL | Not specified |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, especially against multi-drug-resistant bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In various cell line studies, it demonstrated significant cytotoxic effects.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| NCI-H460 | 12.50 | Inhibition of Aurora-A kinase |

| SF-268 | 42.30 | Cell cycle arrest |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The mechanism of action often involves apoptosis and inhibition of key kinases involved in cancer cell proliferation .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), key enzymes in bacterial DNA replication and folate synthesis, respectively .

- Apoptosis Induction : In cancer cells, it promotes apoptotic pathways, leading to cell death .

- Biofilm Disruption : It also demonstrates the ability to disrupt biofilm formation in bacteria such as Staphylococcus aureus, enhancing its efficacy as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiazole or pyrazine moieties can significantly affect potency and selectivity.

Table 3: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Substitution on thiazole | Increased anticancer activity |

| Alteration of furan position | Enhanced antimicrobial properties |

Studies indicate that specific substitutions can lead to improved binding affinity to target enzymes or receptors, thus enhancing biological activity .

Case Studies

- Antimicrobial Efficacy Study : A study evaluating derivatives of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiazole showed that certain modifications led to MIC values as low as 0.22 µg/mL against resistant strains, suggesting potential for therapeutic use in resistant infections .

- Cancer Cell Line Evaluation : Another investigation assessed the compound's effects on various cancer cell lines, revealing significant cytotoxicity with IC50 values ranging from 3.79 µM to over 40 µM depending on the cell type, indicating a need for further development into targeted therapies .

Q & A

Basic: What are the common synthetic strategies for preparing N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide?

Answer:

The synthesis typically involves:

- Thiazole ring formation : Cyclization of thioamides with α-haloketones under basic or acidic conditions (e.g., Hantzsch thiazole synthesis) .

- Amidation : Coupling the thiazole-4-carboxylic acid intermediate with amines (e.g., using EDC/HOBt or DCC as coupling agents) .

- Functionalization : Introducing the furan-pyrazine moiety via Suzuki coupling or nucleophilic substitution on halogenated pyrazine derivatives .

- Purification : Column chromatography or preparative TLC (e.g., n-hexane/ethyl acetate mixtures) .

Example : In , the thiazole core was synthesized via hydrolysis of esters followed by amidation with 4,4-difluorocyclohexane-1-amine, yielding target compounds with 35–78% efficiency .

Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?

Answer:

Key methods include:

- 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., furan protons at δ 6.3–7.2 ppm, pyrazine carbons at δ 140–150 ppm) .

- ESI-MS : For molecular ion validation (e.g., m/z = 488.64 for a related compound in ) .

- HPLC : Purity assessment (e.g., >98% purity achieved via C18 columns) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles .

Advanced: How can researchers optimize reaction conditions for low-yield amidation steps?

Answer:

Strategies include:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalyst tuning : Use CuI/L-proline systems for azide-alkyne cycloadditions (e.g., 78% yield in ) .

- Stoichiometry adjustments : Excess amine (1.5–2 eq) drives reactions to completion .

- Temperature control : Reflux in ethanol/water mixtures improves kinetics .

Case Study : In , Lawesson’s reagent (1.1 eq) enabled efficient thioamide formation, but required preparative TLC for purification due to side reactions .

Advanced: How to resolve contradictions between NMR and HPLC data during purity assessment?

Answer:

- Cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) to confirm structural assignments .

- Sample preparation : Ensure complete dissolution in deuterated solvents to avoid NMR artifacts .

- HPLC method refinement : Adjust mobile phase pH or gradient to resolve co-eluting impurities .

Example : reported >98% HPLC purity for compound 66, but NMR revealed residual solvent peaks; drying under vacuum resolved the issue .

Advanced: What computational tools are critical for crystallographic refinement of this compound?

Answer:

Application : highlights SHELX’s role in resolving furan-pyrazine torsional angles in related heterocycles .

Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?

Answer:

- Substituent variation : Modify the furan (e.g., electron-withdrawing groups) or pyrazine (e.g., halogenation) .

- Bioassay integration : Test analogs against target proteins (e.g., kinases) using IC50 assays .

- Data analysis : Apply multivariate regression to correlate logP, steric bulk, and activity .

Example : showed that replacing methyl with phenyl in the thiazole moiety increased anticancer activity by 40% .

Basic: What purification techniques are effective for isolating this compound?

Answer:

- Flash chromatography : Silica gel with ethyl acetate/n-hexane gradients .

- Recrystallization : Use ethanol/water mixtures for high-melting-point derivatives .

- Preparative HPLC : For polar analogs (C18 columns, acetonitrile/water mobile phase) .

Advanced: How to address polymorphic variability in crystallographic studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.